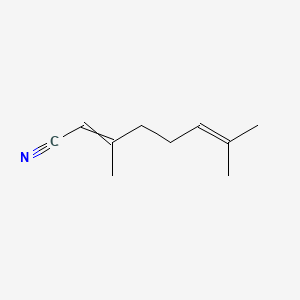

Citronitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethylocta-2,6-dienenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCSDJLATUNSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC#N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036286 | |

| Record name | Citralva | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5146-66-7 | |

| Record name | Geranyl nitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5146-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Octadienenitrile, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citralva | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Citronitrile

Established Synthetic Routes for Citronitrile and Analogues

A prevalent and industrially significant method for synthesizing nitriles involves a two-step process: the formation of an aldoxime from a corresponding aldehyde, followed by a dehydration reaction. This pathway is particularly effective for producing this compound from readily available terpene aldehydes. perfumerflavorist.com

The synthesis of this compound often commences with geranial, also known as citral (B94496). The first step is an oximation reaction where geranial is treated with hydroxylamine (B1172632). perfumerflavorist.com The hydroxylamine is typically generated in situ from its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate, by adding a suitable base. perfumerflavorist.comgoogle.com This condensation reaction yields the corresponding intermediate, geranial oxime (citral oxime). perfumerflavorist.comgoogle.com The reaction conditions are generally mild, for example, stirring citral and hydroxylamine hydrochloride in an aqueous solution of sodium bicarbonate at 50-60°C for a few hours. google.com

The crucial second step is the conversion of the oxime intermediate into the final nitrile product through dehydration. perfumerflavorist.com This transformation is facilitated by a wide array of dehydrating agents that remove a molecule of water from the aldoxime. highfine.com The choice of reagent can influence reaction conditions, yields, and compatibility with other functional groups.

The table below summarizes various dehydrating agents used for the conversion of aldoximes to nitriles, showcasing the diversity of available methods.

| Dehydrating Agent/System | Reaction Conditions | Reference |

| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) / Triethylamine (Et₃N) | Mild conditions | organic-chemistry.org |

| Sulfuryl Fluoride (SO₂F₂) | Ambient temperature, Acetonitrile (B52724) | organic-chemistry.org |

| Oxalyl Chloride / Triethylamine / Triphenylphosphine (B44618) oxide (catalyst) | Reactions complete in < 10 minutes | aip.org |

| Trichloroacetonitrile | Catalyst-free, moderate to good yields | tandfonline.com |

| N,N-Dimethylformamide (DMF) | Solvent and catalyst, requires heating (e.g., 135°C) | researchgate.net |

| BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) / DBU | Mild conditions (room temperature), CH₂Cl₂ | nih.gov |

| Propylphosphonic anhydride (T3P) | Efficient for aromatic and aliphatic aldehydes | organic-chemistry.org |

| XtalFluor-E | Rapid reaction at room temperature | organic-chemistry.org |

The Knoevenagel condensation is a powerful tool in organic synthesis for forming carbon-carbon bonds. wikipedia.org The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgjmcs.org.mx This strategy can be employed to synthesize α,β-unsaturated nitriles, which can be precursors to compounds like this compound.

As an illustrative example of the Knoevenagel condensation strategy, the reaction between benzylacetone (B32356) (a ketone) and ethyl cyanoacetate (B8463686) (an active methylene compound) can be considered. This reaction is catalyzed by a base and results in a new carbon-carbon bond. researchgate.netorganic-chemistry.org While this specific reaction does not directly yield this compound, it demonstrates the fundamental transformation used to build molecular complexity. In a hypothetical pathway towards a this compound-like structure, a suitable ketone, such as methyl heptenone, could be condensed with an acetonitrile derivative. perfumerflavorist.com In the case of benzylacetone and ethyl cyanoacetate, various catalysts, including triphenylphosphine or basic ionic liquids, can be employed to facilitate the condensation, often under mild or even solvent-free conditions. jmcs.org.mxorganic-chemistry.org

The mechanism of the Knoevenagel condensation is a well-understood sequence of base-catalyzed reactions. organic-chemistry.org

Enolate Formation : The reaction initiates with the deprotonation of the active methylene compound (e.g., ethyl cyanoacetate) by a weak base (like an amine). The electron-withdrawing groups (Z), such as a nitrile (-CN) and an ester (-COOEt), stabilize the resulting carbanion or enolate, making the methylene protons acidic enough to be removed by a mild base. wikipedia.org

Nucleophilic Addition : The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone (e.g., benzylacetone). This addition step forms an aldol-type intermediate. organic-chemistry.org

Dehydration : The aldol (B89426) intermediate then undergoes dehydration (elimination of a water molecule) to yield the final, more stable α,β-unsaturated product. wikipedia.org This elimination is often spontaneous or promoted by the base and heat.

In some variations, the amine catalyst can react with the carbonyl compound to form an iminium ion, which is a more potent electrophile than the original carbonyl group, thereby accelerating the nucleophilic attack by the enolate. organic-chemistry.org

Catalytic Ammoxidation Techniques

Catalytic ammoxidation represents a direct and atom-economical route for the synthesis of nitriles from aldehydes. This method involves the reaction of an aldehyde with ammonia (B1221849) and an oxidant in the presence of a catalyst.

A significant advancement in this compound synthesis is the development of a one-pot catalytic ammoxidation process starting from citronellal (B1669106). google.com This technique simplifies the production flow by combining all reactants in a single reaction vessel. google.com In a typical procedure, citronellal is mixed with a solvent such as isopropanol. A catalyst and aqueous ammonia are then introduced, followed by the controlled, dropwise addition of an oxidant over several hours while maintaining a specific temperature range (e.g., -5 to 35°C). google.com This one-pot approach avoids the isolation of intermediate compounds, shortens the production cycle, reduces labor intensity, and lowers production costs. google.com Following the reaction, the mixture is neutralized, the solvent is recovered, and the final product is purified, achieving yields reported to be above 83% with a purity of over 97%. google.com

The efficiency of the one-pot ammoxidation of citronellal is highly dependent on the chosen catalyst and oxidant system. Research has explored various combinations to optimize yield and purity. google.com The catalysts are typically salts of transition metals, while the oxidants can range from peroxides to molecular oxygen. google.com

A Chinese patent details a production technology where catalysts can be chlorides, iodides, nitrates, or sulfates of metals like copper, cobalt, silver, or vanadium. The corresponding oxidant is selected from a group including lead nitrate (B79036), manganese dioxide, hydrogen peroxide, ozone, oxygen, or chromium trioxide. google.com For instance, a specific embodiment of this method utilizes cobalt chloride as the catalyst and 50% hydrogen peroxide as the oxidant to successfully convert citronellal to this compound. google.com

Table 1: Catalyst and Oxidant Systems for Ammoxidation of Citronellal google.com

| Catalyst Group | Catalyst Examples | Oxidant Group | Oxidant Examples |

|---|

Nitrile Synthesis from Alcohol Precursors

An alternative major pathway to this compound involves starting from its corresponding alcohol, citronellol (B86348). This multi-step process typically involves the oxidation of the alcohol to an aldehyde, followed by conversion to the nitrile.

The initial step in this synthetic route is the oxidation of the primary alcohol (citronellol) to its corresponding aldehyde (citronellal). Modern "green" chemistry prefers catalytic aerobic oxidation, which uses oxygen from the air as the ultimate oxidant. pkusz.edu.cn A widely studied and efficient method employs a copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system. pkusz.edu.cnnih.gov In this process, the alcohol is converted to the aldehyde in the presence of a copper salt catalyst, a co-catalyst like TEMPO, and oxygen. pkusz.edu.cnnih.gov This reaction can be performed under mild conditions and is part of a one-pot cascade to produce nitriles directly from alcohols by including an ammonia source. pkusz.edu.cn The in-situ generation of the aldehyde is a key feature of these efficient, one-pot procedures. organic-chemistry.orgorganic-chemistry.org

Once the carbonyl intermediate (citronellal) is formed, it is converted into the nitrile. A traditional and common method involves a two-step sequence: condensation with hydroxylamine, followed by dehydration. google.comajgreenchem.com First, the aldehyde reacts with hydroxylamine (often as hydroxylamine hydrochloride) to form an aldoxime (citronellal oxime). google.comajgreenchem.com In the second step, this oxime intermediate is dehydrated using a dehydrating agent, such as acetic anhydride, to yield the final this compound product. google.com

Numerous reagents and catalytic systems have been developed to facilitate the dehydration of aldoximes to nitriles, and in some cases, the entire transformation from aldehyde to nitrile can be accomplished in a single pot. ajgreenchem.com For example, aldehydes can be converted directly to nitriles by heating them with hydroxylamine hydrochloride in a solvent like N-methylpyrrolidone or by using silica-gel as a catalyst. ajgreenchem.comorganic-chemistry.org

Advanced Synthetic Approaches and Process Optimization

Recent developments in the synthesis of this compound have focused on process optimization to enhance efficiency, improve safety, and reduce environmental impact. The shift from multi-step procedures to one-pot reactions is a prominent theme in this advancement.

The one-pot catalytic ammoxidation of citronellal is a prime example of an advanced synthetic approach. google.com By consolidating the reaction steps, it offers significant advantages over the traditional method involving the isolation of the oxime intermediate. The benefits include a simplified operational workflow, a shorter production cycle, and a reduction in production costs and labor. google.com Furthermore, this method is presented as more environmentally friendly, as it can avoid the use of harsh dehydrating agents and reduces waste streams associated with intermediate purification. google.com

Another area of process optimization involves improving the one-pot oximation and dehydration sequence. A patented method describes the preparation of this compound from citronellal where the oximation and dehydration steps are performed in a single pot. google.com This particular process is notable for avoiding the use of dimethyl sulfoxide (B87167) (DMSO), which can produce foul-smelling dimethyl sulfide (B99878) as a byproduct. This optimized method reportedly achieves yields of over 96% for this compound, showcasing a significant improvement in efficiency and environmental consideration by eliminating undesirable byproducts and streamlining the process. google.com

Continuous-Flow Microreactor Applications in Nitrile Synthesis

The synthesis of nitriles, including this compound, is increasingly benefiting from the adoption of continuous-flow microreactor technology. rsc.orgresearchgate.net This approach offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. beilstein-journals.org Microreactors are characterized by their small channel dimensions, which create a high surface-area-to-volume ratio. researchgate.net This feature facilitates superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways, a common concern in nitration and oxidation reactions. beilstein-journals.orgmit.edu

In the context of nitrile synthesis, flow chemistry enables safer handling of reagents and intermediates. For instance, cyanide-free methods for producing nitriles can be efficiently performed in a continuous flow setup. rsc.org The van Leusen reaction, which converts ketones to nitriles using TosMIC (p-tosylmethyl isocyanide), has been successfully adapted to a continuous process with residence times as short as 1.5 minutes. rsc.org Such processes demonstrate high reproducibility and scalability. rsc.org

While specific literature detailing the synthesis of this compound in a microreactor is not abundant, the principles are directly applicable. The oxidative dehydrogenation of amines to nitriles, a common synthetic route, has been extensively studied in continuous-flow systems using catalysts like RuO₂/Al₂O₃. dtu.dk This method could theoretically be adapted for starting materials relevant to this compound synthesis. The direct conversion of carboxylic acids to nitriles is another process that has been successfully demonstrated in continuous flow, offering a potential pathway from citronellic acid. semanticscholar.org The enhanced safety and efficiency of microreactors make them a promising platform for the industrial production of this compound, allowing for better control over reaction conditions and potentially higher yields and purity. researchgate.netmit.edu

Stereoselective and Enantioselective Synthesis Considerations

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-citronitrile and (S)-citronitrile. The specific stereochemistry of the molecule is crucial as different enantiomers can exhibit distinct olfactory properties. Therefore, stereoselective and enantioselective synthesis methods are of paramount importance to produce a single, desired enantiomer.

Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch This can be achieved through several strategies:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. For this compound, this would involve starting with an enantioenriched precursor like (R)- or (S)-citronellal.

Chiral Auxiliaries: An enantiopure group (the auxiliary) is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Enantioselective Catalysis: A small amount of a chiral catalyst is used to favor the formation of one enantiomer over the other. This is a highly efficient method and is a cornerstone of modern asymmetric synthesis. ethz.ch Biocatalysis, using enzymes, is a powerful form of enantioselective catalysis that can perform highly specific transformations under mild conditions. masterorganicchemistry.com

A reaction is considered stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.com If the reaction leads to the preferential formation of one enantiomer, it is termed enantioselective . masterorganicchemistry.com In contrast, a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.ch For the synthesis of this compound, developing a highly enantioselective process is key to ensuring the product has the desired and consistent fragrance profile.

Development of Multi-Step Cascade and One-Pot Reactions

A cascade reaction , also known as a domino or tandem reaction, involves multiple sequential chemical transformations within a single operation without the addition of further reagents or catalysts after the initial step. nih.gov In contrast, a one-pot stepwise synthesis (OPSS) involves the sequential addition of reagents to the same reactor, but intermediate products are not isolated. nih.gov

A notable one-pot synthesis for this compound starts from citronellal. google.com This process involves two key steps performed in the same reaction vessel:

Oximation: Citronellal reacts with an oxime source to form citronellal oxime.

Dehydration: The resulting oxime is then dehydrated to yield this compound.

This specific one-pot method avoids the use of dimethyl sulfoxide, preventing the formation of malodorous dimethyl sulfide byproducts. google.com By combining the oximation and dehydration steps, the process operation is significantly streamlined, leading to improved production efficiency with reported yields of this compound exceeding 96%. google.com

Another innovative one-pot approach is the catalytic ammoxidation of citronellal. google.com This technique utilizes a catalyst (such as cobalt, copper, or silver salts) and an oxidant (like hydrogen peroxide) in the presence of ammonia water to convert citronellal directly to this compound. google.com This method simplifies the flowsheet, shortens the production cycle, and reduces production costs compared to older methods that used corrosive and expensive reagents. google.com

| Starting Material | Key Reagents/Catalysts | Reaction Type | Reported Yield | Key Advantages | Source |

|---|---|---|---|---|---|

| Citronellal | Oxime source, Dehydrating agent | One-pot oximation and dehydration | >96% | Avoids smelly byproducts, simplified operation | google.com |

| Citronellal | Ammonia water, Catalyst (e.g., cobalt chloride), Oxidant (e.g., H₂O₂) | One-pot catalytic ammoxidation | >83% | Reduces corrosive waste, lower cost, environmental protection | google.com |

Principles of Atom Economy and Synthetic Efficiency in this compound Pathways

The principles of atom economy and synthetic efficiency are central to the development of green and sustainable chemical processes for producing this compound. jocpr.comskpharmteco.comAtom economy , a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.com The goal is to design synthetic methods that maximize this incorporation, thereby minimizing waste at the molecular level. jocpr.comwordpress.com

The formula for calculating atom economy is: % Atom Economy = (Formula Weight of Atoms Utilized in Product / Formula Weight of All Reactants) x 100 skpharmteco.com

Reactions with high atom economy are inherently more sustainable as they make better use of resources and generate fewer byproducts. sustainability-directory.com Addition reactions, for example, have a 100% atom economy in theory, while substitution and elimination reactions generate byproducts and thus have lower atom economies.

When evaluating synthetic pathways to this compound, atom economy is a critical metric.

Traditional methods , such as those starting from geranial and involving multi-step processes with stoichiometric reagents and dewatering agents, often have lower atom economy. google.com These routes can generate significant waste in the form of spent reagents and byproducts. google.com

Modern one-pot syntheses show significant improvements in synthetic efficiency. google.comgoogle.com For example, the direct catalytic ammoxidation of citronellal to this compound is more atom-economical. google.com In this reaction, the atoms from citronellal and the nitrogen from ammonia are incorporated into the final product, with water being the primary byproduct.

Improving synthetic efficiency goes beyond just atom economy. It also involves factors like reaction yield, energy consumption, and the reduction of solvent and catalyst waste. mit.edu The development of catalytic, one-pot processes for this compound synthesis directly addresses these concerns, leading to pathways that are not only more economically viable but also more environmentally friendly. jocpr.comsustainability-directory.com

Reaction Kinetics and Mechanistic Investigations of Citronitrile Pathways

Kinetic Studies of Nitrile-Forming Reactions

Kinetic studies are instrumental in quantifying reaction rates and understanding how various parameters influence the speed and efficiency of citronitrile synthesis.

Quantitative Analysis of Reaction Rates and Yields under Varied Conditions

Quantitative analysis of reaction rates and yields underpins the optimization of chemical processes. For nitrile-forming reactions relevant to this compound synthesis, this involves systematically varying reaction parameters such as temperature, pressure, catalyst concentration, reactant ratios, and solvent effects to determine their impact on the reaction velocity and the final product yield.

Studies on Knoevenagel condensation, a reaction often involved in the synthesis of intermediates for this compound, have shown that catalytic activity can be influenced by the nature of the catalyst and the reaction conditions. For instance, modified mesoporous silicas, such as SBA-1 modified with sodium ions, have demonstrated high catalytic activity in Knoevenagel condensation under both conventional and microwave heating, leading to important intermediate products for this compound production. mdpi.comresearchgate.net The yield in such condensations can be significantly affected by factors like heating method and catalyst properties. mdpi.comresearchgate.net

In other nitrile synthesis methods, such as the conversion of alcohols to nitriles, reaction temperature has been shown to significantly impact yield. For example, in a study on the synthesis of benzonitrile (B105546) from benzyl (B1604629) alcohol, increasing the reaction temperature from 100 °C to 120 °C resulted in an increase in yield from 86% to 93%. ias.ac.in Further increasing the temperature to 130 °C did not lead to a significant improvement in yield, indicating an optimal temperature range for the reaction. ias.ac.in The choice of solvent also plays a crucial role in the yield of nitrile products. ias.ac.in

While specific detailed kinetic data tables for this compound synthesis were not extensively found in the search results, the principles of kinetic analysis applied to related nitrile-forming reactions, such as Knoevenagel condensation and alcohol to nitrile conversions, are directly applicable to understanding and optimizing this compound pathways.

Development and Validation of Kinetic Models for this compound Synthesis

Developing and validating kinetic models is crucial for predicting reaction behavior and optimizing large-scale production. A simplified kinetic model was developed to guide the synthesis of pseudoionone (B86502) from citral (B94496), a process that can be related to this compound synthesis as pseudoionone is a precursor to compounds like ionone, which are often discussed alongside this compound in the context of flavors and fragrances. mdpi.comresearchgate.net This model helped in understanding the reaction process and achieving high yields (up to 93.8%) under optimized continuous-flow microreactor conditions. researchgate.net

Kinetic studies on other related reactions, such as the dimerization of dicyclopentadiene, have provided complete reaction rates and kinetic parameters, which are essential for reactor design and understanding reaction characteristics. researchgate.net Similarly, characterization kinetics studies on nitration reactions have yielded pre-exponential factors and activation energies, vital parameters for kinetic modeling. researchgate.net

Although specific kinetic models solely focused on this compound synthesis were not detailed, the application of kinetic modeling in related fine chemical synthesis, particularly those involving condensation and nitrile formation, demonstrates the established methodologies for developing and validating such models for this compound pathways.

Elucidation of Reaction Mechanisms

Understanding the step-by-step molecular transformations that occur during this compound synthesis is fundamental to controlling reaction outcomes and designing novel synthetic routes.

Detailed Mechanistic Insights into Knoevenagel Condensation

Knoevenagel condensation is a key reaction in organic synthesis, often utilized for carbon-carbon bond formation, and is relevant to the production of intermediates for this compound. mdpi.comresearchgate.netsigmaaldrich.comnumberanalytics.comorganic-chemistry.org The mechanism of Knoevenagel condensation typically involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. sigmaaldrich.comnumberanalytics.comwikipedia.org

The detailed mechanism generally begins with the deprotonation of the active methylene (B1212753) compound by a base, forming a resonance-stabilized enolate ion. numberanalytics.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate, a β-hydroxy carbonyl compound. sigmaaldrich.comnumberanalytics.com Subsequent elimination of a water molecule from this intermediate leads to the formation of an α,β-unsaturated product, which in relevant cases can be a precursor to this compound or related nitriles. sigmaaldrich.comnumberanalytics.com

Catalysts, typically weak bases such as primary, secondary, or tertiary amines, facilitate the deprotonation step. sigmaaldrich.comwikipedia.orgbhu.ac.in Modified catalysts, like sodium-modified SBA-1, have been shown to be effective in promoting Knoevenagel condensation. mdpi.comresearchgate.net The mechanism can be influenced by the choice of catalyst, solvent, and reaction conditions. numberanalytics.com Variations exist, such as the Doebner modification, which involves decarboxylation when a carboxylic acid group is present on the active methylene compound, often carried out in pyridine. organic-chemistry.orgwikipedia.org

Exploration of Radical Pathways in Nitrile Synthesis, including Photoredox Catalysis

While Knoevenagel condensation typically proceeds through polar mechanisms, radical pathways can also be involved in nitrile synthesis. Photoredox catalysis, a strategy utilizing light energy to drive redox reactions, has emerged as a powerful tool for generating radical intermediates under mild conditions. usp.brmdpi.comrsc.orgprinceton.edu This approach can be applied to various organic transformations, including those that might lead to nitrile formation through radical pathways. usp.brmdpi.comprinceton.edutib.eu

Photoredox catalysis often involves a photocatalyst, which absorbs light and undergoes photoexcitation, leading to single-electron transfer processes with substrates. usp.brprinceton.edu This can generate radical species that participate in subsequent reactions. usp.brmdpi.comtib.eu While direct application to this compound synthesis via photoredox-catalyzed radical pathways was not explicitly detailed in the search results, the principles of generating carbon-centered radicals from various precursors using photoredox catalysis are well-established. tib.eu These radicals can then undergo various transformations, including additions that could potentially lead to nitrile structures or their precursors. tib.eu The breaking of C-S and C-F bonds, for instance, can generate carbon-centered radicals applicable in C-C bond forming reactions using photoredox catalysis. tib.eu

Understanding Hydrogen Atom Transfer Processes in Nitrile-Forming Reactions

Hydrogen atom transfer (HAT) processes are fundamental steps in many radical reactions and can be relevant to nitrile synthesis pathways involving radicals. HAT involves the transfer of a hydrogen atom, including its electron, from one molecule or radical to another. researchgate.netnih.gov

In the context of nitrile synthesis, HAT can be involved in the generation of radical intermediates or in the termination steps of radical chain reactions. For example, intramolecular C-C coupling reactions of alkenes and nitriles mediated by hydrogen atom transfer have been reported, leading to cyclic products via imine intermediates. nih.gov This highlights the role of HAT in facilitating bond formation and rearrangement in nitrile-containing systems.

Selective radical activation of C-H bonds towards hydrogen atom transfer can initiate transformations, such as intramolecular C(sp3)-H amidation of nitrile substrates. researchgate.net This demonstrates how HAT can be a key step in activating specific positions within a molecule to initiate radical cascades.

While the search results did not provide specific examples of HAT processes directly within a this compound synthesis mechanism, the general principles of HAT in generating and transforming radicals in nitrile chemistry are established and could be applicable to understanding potential radical pathways in this compound formation.

Characterization and Role of Key Reaction Intermediates (e.g., Oximes, Ketyl Radicals)

The synthesis of nitriles, including potentially this compound, can proceed through various pathways, and oximes are known to serve as key intermediates in some of these routes. A common method for nitrile synthesis involves the dehydration of aldoximes or ketoximes. For instance, a patent describes a process for preparing nitriles from oximes, explicitly listing this compound as a possible product, suggesting its synthesis can involve a corresponding oxime intermediate wikipedia.org. The dehydration is often facilitated by reagents such as acetic anhydride (B1165640) wikipedia.org. In such a synthesis, the oxime is formed from the reaction of a carbonyl compound (aldehyde or ketone) with hydroxylamine (B1172632) or a hydroxylamine salt. The subsequent dehydration of the oxime leads to the formation of the nitrile group.

While direct evidence for ketyl radical intermediates in the reactions of this compound itself is not prevalent in the search results, ketyl radicals are well-established intermediates in the reduction of carbonyl compounds (aldehydes and ketones) fishersci.cafishersci.atamericanelements.comcharchem.org. Given that oximes, derived from carbonyls, can be precursors to nitriles like this compound, it is conceivable that in certain reductive synthetic strategies towards this compound or related compounds, ketyl radical species could be involved in the formation of carbon-carbon bonds or other transformations of the carbonyl precursor before nitrile formation. However, specific mechanistic studies on this compound's reactions involving characterized ketyl radical intermediates were not found in the provided information.

Analysis of Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent plays a crucial role in influencing the rate, mechanism, and selectivity of chemical reactions involving nitriles and their precursors. While specific data on solvent effects on this compound's reactions are limited in the provided sources, general principles observed in the chemistry of related nitrile compounds and synthetic methodologies can be considered.

Studies on nitrile oxide [3 + 2] cycloaddition reactions, for example, have demonstrated that solvent polarity and hydrogen bonding capabilities can significantly impact reaction pathways and selectivities nih.govuni.lufishersci.atwikipedia.org. Theoretical studies have explored the role of solvents like dichloromethane (B109758) (DCM) and benzene (B151609) in influencing the activation energies and the asynchronous nature of bond formation during cycloaddition reactions involving nitrile oxides nih.govuni.lufishersci.atwikipedia.org. Differences in solvent environments can affect the stabilization of transition states and intermediates, thereby altering the reaction kinetics and the distribution of products.

In the context of nitrile synthesis from alcohols via oxime intermediates, the solvent has been shown to influence reaction yields and selectivity fishersci.ca. For instance, acetonitrile (B52724) (CH3CN) was found to be an effective solvent in a one-pot synthesis of nitriles from alcohols, with other solvents like 1,4-dioxane, dichloroethane, methylene chloride (CH2Cl2), DMSO, and methanol (B129727) yielding different results due to varying solubility and potential influences on the reaction steps, including the oxidation of the alcohol and the dehydration of the oxime fishersci.ca. The polarity and hydrogen-bonding capacity of the solvent can affect the solubility of reactants and catalysts, the stability of intermediates like oximes, and the rate of the dehydration step.

Furthermore, investigations into the hydrogenation of compounds structurally related to nitrile precursors, such as the hydrogenation of citral (an aldehyde), have highlighted the impact of different solvents on catalytic activity and product selectivity fishersci.be. Solvents with varying physical and electronic properties, such as n-amyl acetate, ethyl acetate, n-hexane, cyclohexane, tetrahydrofuran, p-dioxane, ethanol, and cyclohexanol, resulted in variations in turnover frequency and, to some extent, product distribution fishersci.be. While this example pertains to an aldehyde, it underscores the general principle that solvent-substrate and solvent-catalyst interactions can significantly modulate the outcome of reactions involving functional groups that may be present in this compound synthesis pathways.

Theoretical and Computational Chemistry Studies of Citronitrile

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental tools for investigating the molecular and electronic structure of chemical compounds. These methods can be used to optimize geometries, calculate energies, and characterize the electronic distribution within a molecule numberanalytics.comnih.gov.

Electronic Structure Characterization of Citronitrile and Reaction Intermediates

Characterizing the electronic structure of a molecule involves understanding the distribution of electrons, molecular orbitals, and charge density. This is crucial for predicting a molecule's reactivity and interactions. Computational studies can provide detailed information on the electronic properties of this compound and any intermediates formed during its reactions nih.gov. While specific details on the electronic structure characterization of this compound itself were not extensively found in the search results, computational chemistry is widely used for this purpose for various molecules, including peptides, to understand their physical and chemical features based on charge-density distribution and electron delocalization nih.gov.

Computational Modeling of Reaction Pathways and Transition State Analysis

Computational modeling is extensively used to explore chemical reaction pathways and identify transition states numberanalytics.comconsensus.appims.ac.jp. Transition states are high-energy configurations that represent the переломный point along a reaction coordinate, and their characterization is essential for understanding reaction mechanisms and predicting reaction rates ims.ac.jparxiv.org. Methods like the growing string method (GSM) and its variations are employed to locate transition states without requiring an initial guess nih.gov. Computational methods, such as DFT, can model reaction mechanisms by optimizing the geometries and calculating the energies of reactants, intermediates, and products numberanalytics.comethz.ch. This allows for the mapping of the energy landscape of a reaction and the understanding of how different factors, such as catalysts, affect the reaction pathway ethz.ch.

Derivation of Computational Insights into Catalytic Mechanisms

Computational chemistry provides powerful insights into catalytic mechanisms by elucidating the interactions between catalysts and reactants, identifying active sites, and determining the energetics of catalytic cycles ethz.chrsc.orgresearchgate.netgoogle.com. By modeling the behavior of catalysts at the molecular level, computational methods can help understand how catalysts enhance reaction rates and selectivity ethz.chresearchgate.net. This includes studying the effect of ligand properties and coordination environment in homogeneous catalysis or modeling active sites in heterogeneous catalysis ethz.ch. Computational studies, often combined with experimental techniques like mass spectrometry, can provide detailed structural information on reaction intermediates and explore reaction energy profiles, leading to a deeper understanding of catalytic processes rsc.org.

Molecular Dynamics and Equilibrium/Non-Equilibrium Statistical Mechanics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time google.comgoogle.comtudelft.nl. By solving Newton's laws of motion for each particle, MD can provide insights into the dynamic behavior of molecular systems, including conformational changes, diffusion, and interactions tudelft.nl. Statistical mechanics, both at equilibrium and non-equilibrium, provides the theoretical framework to relate the microscopic properties and interactions of individual particles to the macroscopic thermodynamic properties of a system tudelft.nlkallipos.grmdpi.com. While specific MD or statistical mechanics studies directly focused on this compound were not highlighted in the search results, these methods are broadly applicable to understanding the behavior of molecules in various environments, including reactions and interactions with catalysts or solvents tudelft.nlaps.org. They can be used to calculate macroscopic properties from molecular simulations and analyze particle positions and dynamics over time kallipos.gr.

Application of Machine Learning in Chemical Research Related to Nitriles

Machine learning (ML) techniques are increasingly being applied in various areas of chemical research, including the study of nitriles nih.govresearchgate.netengineering.org.cnmdpi.comacs.org. ML models can analyze large datasets to identify patterns, predict properties, and guide experiments nih.govresearchgate.net. In the context of nitriles and related reactions, ML has been used to predict enzyme substrate scope for bacterial nitrilases, which catalyze the hydrolysis of nitrile compounds nih.gov. ML approaches can integrate experimental data, structural modeling, and physicochemical properties to make predictions about substrate specificity nih.gov. ML is also being explored for accelerating catalyst discovery and understanding structure-activity relationships ethz.chresearchgate.net. While direct ML applications specifically on this compound were not found, the application of ML in the broader field of nitrile chemistry and catalysis demonstrates its potential for future studies on this compound, such as predicting its reactivity or optimizing synthesis conditions researchgate.netengineering.org.cn.

Interpretation of Spectroscopic Data through Computational Methods

Computational methods are valuable tools for interpreting spectroscopic data, providing a link between theoretical calculations and experimental observations chimia.ch. By calculating spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, computational chemistry can help assign experimental peaks and confirm molecular structures ethz.ch. For example, computational mass spectrometry (CompMS) involves applying computational methods to mass spectrometry data for tasks like spectrum prediction and compound identification chimia.ch. While the search results did not provide specific examples of computational interpretation of spectroscopic data for this compound, computational methods are routinely used to aid the analysis of data from techniques like GC-MS, which is used to identify and quantify components in essential oils that may contain nitriles or related compounds mdpi.comusp.br.

Exploration of Graph Theoretical Approaches in Molecular Analysis

Theoretical and computational chemistry frequently employs graph theoretical approaches to analyze and characterize molecular structures. This subfield, known as Chemical Graph Theory (CGT), represents a molecule as a molecular graph, where atoms are depicted as vertices and the bonds between them as edges niscpr.res.inarxiv.org. This graphical representation allows for the application of mathematical graph theory concepts and algorithms to gain insights into molecular properties and behavior researchgate.netfrontiersin.org.

The core idea behind CGT in molecular analysis is the derivation of numerical descriptors, often referred to as topological indices or graph theoretical invariants, from the molecular graph niscpr.res.inarxiv.orgfrontiersin.orgresearchgate.netpreprints.orghyle.orgmdpi.com. These indices are numerical values that capture specific aspects of the molecular structure's topology and connectivity. Examples of such indices include the Wiener index, Zagreb indices, and various degree-based indices arxiv.orgfrontiersin.orgresearchgate.net. These topological indices serve as a bridge between the discrete structure of a molecule and its continuous physicochemical properties or biological activities niscpr.res.inarxiv.orgresearchgate.netfrontiersin.orgresearchgate.nethyle.orgmdpi.com.

By calculating these indices, researchers can develop quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) models niscpr.res.inarxiv.orgfrontiersin.orgresearchgate.nethyle.orgmdpi.com. These models aim to predict a molecule's properties or activities based solely on its structural information encoded in the topological indices. This approach is valuable for screening chemical libraries, predicting the properties of hypothetical compounds, and understanding the structural features that contribute to specific characteristics niscpr.res.inresearchgate.net.

Beyond property prediction, graph theoretical approaches are also utilized in analyzing molecular structures themselves. They can help in the enumeration of isomers, the generation of chemical graphs, molecular fragmentation analysis, and understanding molecular symmetry and connectivity patterns researchgate.netfrontiersin.orgpreprints.org. Graph theory algorithms can also be applied to analyze the dynamics of molecular systems, such as interpreting conformer ensembles from molecular dynamics simulations and identifying unique chemical structures based on their bonding patterns nih.govacs.orgnih.gov.

Advanced Analytical Techniques in Citronitrile Research

Chromatographic Methodologies

Chromatography techniques are essential for separating citronitrile from mixtures and for assessing its purity. When coupled with mass spectrometry, these methods provide detailed information about the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry ijprajournal.comresearchgate.net. This technique is particularly suitable for volatile and semi-volatile compounds like this compound. GC-MS can be employed for both qualitative and quantitative analysis of this compound in various samples.

In qualitative analysis, GC-MS helps identify this compound by matching its mass spectrum and retention time to those of a reference standard or a spectral library nih.govlibretexts.org. The fragmentation pattern observed in the mass spectrum provides structural information, aiding in the confirmation of the compound's identity nih.gov. For example, the mass spectrum of 3-methyl-5-phenylpent-2-enenitrile (B3053340) (a synonym for this compound) shows characteristic ions that can be used for its identification google.com.

For quantitative analysis, GC-MS, often operated in Selected Ion Monitoring (SIM) mode, allows for the precise measurement of this compound concentration in a sample tdi-bi.com. This involves monitoring specific ions characteristic of this compound, which enhances sensitivity and selectivity. GC-MS has been routinely adopted for the analysis of various volatile compounds, including those found in essential oils and fragrances cwsabroad.comsrce.hrresearchgate.net. Studies on citrus fruit extracts and essential oils frequently utilize GC-MS to identify and quantify their volatile constituents, such as limonene (B3431351) and citral (B94496), demonstrating the technique's effectiveness in analyzing citrus-related compounds researchgate.netresearchgate.net.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), also known as LC-MS, is another powerful hyphenated technique that couples liquid chromatography with mass spectrometry saiflucknow.orgmpi-bremen.de. This technique is suitable for compounds that are less volatile or thermally labile than those analyzed by GC-MS. LC-MS is widely used for both identification and quantification of molecules saiflucknow.org.

LC-MS provides separation of complex mixtures, and the mass spectrometer provides structural information for identifying each separated component ijprajournal.com. It offers high sensitivity and selectivity saiflucknow.org. Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) is an advanced form of LC-MS that provides high resolution and accurate mass measurements. This allows for the determination of the elemental composition of compounds and provides more detailed structural information, which is particularly useful for analyzing complex samples or identifying unknown related compounds. While general applications of LC-MS and LC-MS/MS in identifying and quantifying various compounds, including those in natural products and pharmaceuticals, are well-documented, specific detailed research findings on this compound analysis using Q-TOF LC-MS were not extensively found in the provided search results researchgate.netasiapharmaceutics.infosepscience.com. However, the principles of Q-TOF LC-MS, with its ability to provide accurate mass and fragmentation data, would be highly applicable for the detailed characterization and analysis of this compound and its potential isomers or degradation products in complex matrices.

Development and Application of Hyphenated Techniques for Complex Systems

The analysis of this compound in complex systems, such as fragrance formulations or environmental samples, often requires the use of hyphenated techniques. These techniques combine the separation capabilities of chromatography with the identification and quantification power of spectroscopy or mass spectrometry, allowing for the resolution and analysis of individual components within a complex mixture ijprajournal.comnih.gov.

Hyphenated techniques like GC-MS and LC-MS have become indispensable tools for solving complex analytical problems ijprajournal.comresearchgate.net. They enable both qualitative and quantitative analysis of unknown compounds in complex matrices ijprajournal.com. The development of new interfaces and advancements in detector technology continue to expand the applications of these techniques researchgate.net. For instance, LC-MS systems with various interface options are commercially available, offering improved sample analysis through enhanced specificity, accuracy, and precision researchgate.net. The application of LC-MS for the analysis of fragrances in personal care products without extensive sample preparation highlights the utility of these techniques for complex systems nih.gov. While the provided results discuss the general application and advantages of hyphenated techniques in analyzing complex mixtures, including natural products and fragrances, specific detailed studies focusing solely on the application of these techniques for this compound in complex systems were not prominently featured. However, the established principles and widespread use of hyphenated techniques in analyzing complex organic mixtures strongly indicate their applicability and importance in this compound research within such systems.

Spectroscopic Characterization Techniques

Spectroscopic methods provide crucial information about the structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds jchps.commdpi.comipb.pt. It provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are used in structural analysis ipb.ptslideshare.net.

For this compound, 1H NMR and 13C NMR spectroscopy can provide characteristic signals that help confirm its structure. 1H NMR spectra reveal the different types of protons in the molecule and their relative numbers and environments jchps.com. The chemical shifts, splitting patterns, and integration of signals in the 1H NMR spectrum provide valuable structural information. 13C NMR spectroscopy provides information about the carbon skeleton of the molecule slideshare.net.

UV-Visible Spectroscopy in Reaction Monitoring and Material Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance. This technique is useful for compounds that have chromophores, which are functional groups that absorb UV-Vis light. While this compound itself may not have a strong chromophore in the typical UV-Vis range unless conjugated systems are present, UV-Vis spectroscopy can still be valuable in certain aspects of its research.

UV-Vis spectroscopy can be used for reaction monitoring if this compound is involved in a reaction where reactants or products exhibit significant UV-Vis absorption researchgate.net. By monitoring changes in absorbance at specific wavelengths over time, the progress of the reaction can be tracked. This can provide kinetic information and help optimize reaction conditions researchgate.net.

In material characterization, if this compound is incorporated into a material that has UV-Vis absorbing properties, changes in the material's spectrum upon the addition or interaction with this compound might provide some indirect information. However, this application would depend heavily on the nature of the material and the specific interactions with this compound. The provided search results discuss the general use of UV-Vis spectroscopy in reaction monitoring and material characterization, particularly in the context of electrochemically-mediated reactions and the analysis of food packaging materials, but specific applications directly related to this compound were not found researchgate.netshimadzu.com. Therefore, the utility of UV-Vis spectroscopy for this compound research is likely limited compared to techniques like GC-MS or NMR, unless it is applied in specific contexts involving chromophoric reactants, products, or materials.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of the outermost layers of a material. rockymountainlabs.commdpi.com In the context of catalysis involving nitriles, XPS is invaluable for characterizing the surface of heterogeneous catalysts. rockymountainlabs.com

XPS analysis can identify the elements present on the catalyst surface and their concentrations, which is essential for understanding the active sites. rockymountainlabs.com Furthermore, XPS provides information about the oxidation states and chemical bonding environments of these elements. rockymountainlabs.commdpi.com This is particularly important for metal-based catalysts, where the oxidation state of the active metal can significantly influence catalytic activity and selectivity in reactions such as nitrile hydrogenation. rockymountainlabs.comnih.gov For example, XPS has been used to confirm the presence of mixed oxidation states of metals like palladium and copper in nanocatalysts used for the transfer hydrogenation of nitrile compounds. nih.govresearchgate.net Changes in chemical states observed by XPS can provide insights into reaction mechanisms and catalyst deactivation processes. rockymountainlabs.commdpi.com

XPS also plays a role in characterizing the interaction between the catalyst and its support material, which is crucial for catalyst stability and performance. rockymountainlabs.com By analyzing shifts in binding energies, researchers can understand the electronic interactions at the catalyst-support interface. The technique can also be used to study the effects of surface modifications on catalysts, such as the introduction of promoters. rockymountainlabs.com

Data from XPS analysis can be presented in the form of survey spectra showing all detectable elements and high-resolution spectra focusing on specific elemental core levels to reveal their chemical states. For instance, deconvoluted XPS spectra of elements like copper and iron in catalysts have confirmed the presence of different oxidation states, providing valuable information about the catalyst's active species. nih.govnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Catalysts

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials, including heterogeneous catalysts used in organic reactions. catalysis.blogmalvernpanalytical.comukm.my XRD analysis provides information about the phases present in the catalyst, their crystallite sizes, and lattice parameters. catalysis.blogmalvernpanalytical.com This structural information is critical for understanding the relationship between the catalyst's physical structure and its catalytic performance in reactions involving nitriles. catalysis.blog

For crystalline catalytic materials, XRD patterns exhibit characteristic peaks at specific angles (2θ) corresponding to different crystallographic planes. malvernpanalytical.comukm.my By analyzing the positions and intensities of these peaks, researchers can identify the crystalline phases present and assess their purity. catalysis.blogmalvernpanalytical.com The breadth of the diffraction peaks can be used to estimate the average crystallite size using techniques like the Scherrer equation. researchgate.netmalvernpanalytical.com

XRD is widely used in the characterization of metal nanoparticles and supported metal catalysts relevant to nitrile chemistry, such as cobalt-based or nickel-based catalysts used for nitrile hydrogenation. acs.orgacs.org It can confirm the formation of desired crystalline phases, such as specific metal phosphides or metal oxides, and assess how synthesis methods or treatments affect the catalyst structure. ukm.myacs.orgacs.org For example, XRD patterns have been used to characterize the crystal structure of cobalt nanoparticles and nickel phosphide (B1233454) catalysts, correlating different crystal phases with catalytic performance in nitrile hydrogenation. acs.orgacs.org

Beyond phase identification and crystallite size, advanced XRD methods like non-ambient XRD can be used to study catalysts under reaction conditions, providing insights into structural changes that occur during catalysis. malvernpanalytical.com

Data from XRD analysis is typically presented as diffractograms, plotting diffraction intensity against the 2θ angle. Analysis of these patterns allows for the identification of crystalline phases by comparison with reference databases.

Advanced Methods for Characterization of Catalytic Materials

Characterizing catalytic materials relevant to this compound synthesis or reactions requires a combination of advanced analytical techniques to gain a comprehensive understanding of their bulk and surface properties, structure, and behavior under reaction conditions. google.com Beyond XPS and XRD, other advanced methods provide complementary information.

Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to study the morphology, particle size, and dispersion of catalytic materials. innotechalberta.caadvancedsciencenews.com SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), can provide insights into the surface topography and elemental composition distribution on the catalyst surface. nih.govukm.myinnotechalberta.ca TEM offers higher resolution, allowing for the visualization of individual nanoparticles and their lattice structures, and can be combined with EDX for elemental mapping at the nanoscale. nih.govadvancedsciencenews.com

Gas adsorption techniques, such as Brunauer-Emmett-Teller (BET) analysis, are essential for determining the specific surface area and porosity of catalysts, properties that significantly influence catalytic activity by affecting the number of available active sites and mass transport within the catalyst. researchgate.netinnotechalberta.ca

Temperature-programmed techniques, such as Temperature-Programmed Reduction (TPR) and Temperature-Programmed Desorption (TPD), are used to study the reducibility of metal oxides and the interaction strength between the catalyst surface and adsorbates (like reactants or products). ukm.myacs.orgacs.org TPR can provide information about the reduction behavior of metal species in the catalyst, while TPD can quantify the acidity or basicity of the catalyst surface or the adsorption strength of specific molecules relevant to the reaction. acs.orgacs.org

Spectroscopic techniques like Infrared (IR) spectroscopy and Raman spectroscopy can provide information about the functional groups present on the catalyst surface and adsorbed species during the reaction. ukm.myinnotechalberta.cafiveable.me In situ IR or Raman spectroscopy can be particularly useful for studying reaction mechanisms by identifying intermediates formed on the catalyst surface under catalytic conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy, while more commonly used for characterizing organic molecules, can also be applied to solid catalysts to study the local environment of specific nuclei, providing insights into the structure and dynamics of the catalyst. fiveable.merroij.com

The combination of these advanced techniques provides a multi-modal approach to catalyst characterization, offering a deeper understanding of how the catalyst's properties at different scales influence its performance in reactions involving nitriles.

Emerging Analytical Approaches in Organic Chemistry

The field of organic chemistry, including research involving compounds like this compound, continuously benefits from the development and application of emerging analytical approaches. These techniques often offer enhanced sensitivity, spatial resolution, or the ability to study chemical processes in real-time or under more realistic conditions.

Hyphenated techniques, which combine separation methods with spectroscopic or spectrometric detection, continue to evolve. ufz.dewikipedia.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for the separation and identification of complex organic mixtures and reaction products. rroij.comufz.dewikipedia.orgchromatographyonline.com Emerging trends include the development of more sensitive mass analyzers (e.g., Orbitrap, FT-ICR MS) for ultra-trace analysis and the coupling of chromatography with other detectors. ufz.defrontiersin.org Pyrolysis-GC-MS, for instance, has been shown to be valuable for identifying organic additives in materials like nitrile rubber. chromatographyonline.com

Advanced microscopy techniques are also becoming increasingly important. While SEM and TEM are established, techniques like Scanning Near-Field Optical Microscopy (SNOM) and Atomic Force Microscopy (AFM) can provide surface chemical information with high spatial resolution. advancedsciencenews.com

In situ and operando analytical techniques, which allow for the characterization of materials or reactions as they are happening under relevant conditions, are a significant area of growth. mdpi.com For catalytic studies related to nitriles, this could involve using techniques like in situ IR or Raman spectroscopy, or even ambient pressure XPS, to monitor changes in the catalyst or adsorbed species during a reaction. mdpi.com

Electroanalytical methods are also advancing, offering sensitive ways to detect and quantify organic compounds and study their electrochemical properties. wikipedia.orgfrontiersin.org

Furthermore, the integration of analytical techniques with computational methods, such as chemometrics and density functional theory (DFT) calculations, is an emerging approach for interpreting complex datasets and gaining deeper mechanistic insights into organic reactions and catalytic processes. frontiersin.orggrowkudos.com

These emerging analytical approaches, while not always specifically demonstrated for this compound in the provided snippets, represent the forefront of analytical chemistry and hold significant potential for advancing the understanding of this compound's chemistry, its synthesis, reactions, and interactions with catalytic systems.

Green Chemistry Principles in Citronitrile Synthesis

Utilization of Sustainable Feedstocks (e.g., Citronellal (B1669106), Citral)

The synthesis of citronitrile can leverage sustainable feedstocks derived from natural sources, aligning with green chemistry principles. Citronellal and citral (B94496) are prominent examples of such precursors scentree.coresearchgate.net. Citral, for instance, is a key intermediate for various industrially important chemicals, including this compound researchgate.net. The production of raw materials like Eucalyptus citriodora oil (EC oil), which contains citronellal, can be fully sustainable scentree.cocitrefine.com. Citronellal itself can be synthesized through various routes, including from geraniol (B1671447) and nerol, or by the hydrogenation of citral scentree.co. Utilizing these bio-based molecules as starting materials reduces reliance on petrochemical resources, contributing to a more sustainable synthetic pathway for this compound.

Strategic Solvent Selection and Minimization

Solvent selection plays a critical role in the environmental footprint of chemical processes. Green chemistry advocates for minimizing solvent usage and opting for environmentally benign alternatives.

Development of Deep Eutectic Solvents as Environmentally Benign Media

Deep eutectic solvents (DES) have emerged as a promising class of environmentally friendly media for organic synthesis magtech.com.cnencyclopedia.pubrsc.org. They offer several advantages over conventional organic solvents, including negligible vapor pressure, non-flammability, good chemical and thermal stability, low toxicity, biodegradability, recyclability, and low cost magtech.com.cnencyclopedia.pubrsc.org. DES are typically formed by mixing two or three cheap and safe components that self-associate, often through hydrogen bond interactions, resulting in a eutectic mixture with a lower melting point than the individual components encyclopedia.pubrsc.org.

Research has explored the use of DES in nitrile synthesis. For example, a study investigated a one-pot, two-step approach for synthesizing nitriles from alcohols using a deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid (ChCl/p-TsOH) ias.ac.in. This method involved the aerobic oxidation of the alcohol followed by condensation with hydroxylamine (B1172632) hydrochloride ias.ac.in. While this specific system did not successfully synthesize this compound from geraniol, it demonstrates the potential and ongoing research into utilizing DES as reaction media for nitrile synthesis, including related compounds like this compound ias.ac.in. The synthesis of DES themselves can also be conducted using sustainable methods, such as microwave-assisted synthesis, which can reduce energy consumption and reaction time researchgate.net.

Use of Water as a Reaction Medium

Water is an abundant, non-toxic, and environmentally benign solvent, making it an ideal medium for green chemical transformations researchgate.netjocpr.com. Utilizing water as a reaction medium in this compound synthesis can significantly reduce the environmental impact compared to processes relying on volatile organic solvents researchgate.netjocpr.com. Studies have shown that aqueous environments can sometimes lead to faster reaction rates and improved selectivities in organic synthesis researchgate.net. Furthermore, using water in biphasic systems can facilitate the recovery and recycling of catalysts sciencenet.cn.

Design of Catalysts for Environmental Sustainability

The design and selection of catalysts are crucial for developing environmentally sustainable synthetic routes to this compound. Green chemistry emphasizes the use of catalysts to lower energy requirements, increase selectivity, and minimize waste generation ijpsjournal.comhumanjournals.com.

Development of Recyclable Catalytic Systems

Developing recyclable catalytic systems is a key aspect of sustainable chemistry, allowing for reduced catalyst consumption and waste mdpi.commdpi.com. Heterogeneous catalysts are particularly advantageous in this regard due to their ease of separation from the reaction mixture, enabling straightforward recovery and reuse mdpi.commdpi.com. Various strategies are employed to create recyclable catalysts, including immobilizing catalytic species on solid supports such as silica (B1680970) uab.cat. For instance, a study on the synthesis of substituted amines highlighted the development of a recyclable nickel-copper bimetallic catalyst that could be recovered and reused mdpi.com. While this specific example is not for this compound synthesis, the principle of developing easily separable and reusable heterogeneous catalysts is directly applicable to making this compound production more sustainable mdpi.commdpi.comuab.cat.

Process Intensification and Energy Efficiency Measures

Application of Microreactor Technology for Enhanced Reaction Control and Efficiency

Microreactor technology involves conducting chemical reactions in channels with dimensions typically in the micrometer range. These reactors offer several advantages for process intensification and energy efficiency. The small channel size leads to significantly enhanced heat and mass transfer rates, allowing for precise control over reaction temperature and mixing researchgate.netresearchgate.net. This enhanced control can lead to improved reaction selectivity and yield, minimizing the formation of unwanted by-products and reducing the need for downstream purification researchgate.net. Continuous flow microreactors have been shown to increase mass transfer efficiency and accurately control reaction temperature and residence time researchgate.net. The miniaturized nature of microreactors also allows for handling harsh reaction conditions more safely researchgate.net.

Optimization of Reaction Temperature and Duration for Energy Conservation

Optimizing reaction temperature and duration is a key aspect of improving energy efficiency in chemical synthesis. By identifying the optimal conditions that maximize yield and selectivity in the shortest possible time, energy consumption can be minimized. Elevated temperatures can increase reaction rates, but also potentially lead to increased energy usage and the formation of degradation products. Conversely, lower temperatures may require longer reaction times. Finding the right balance through careful experimentation and kinetic studies is essential for energy conservation researchgate.netscispace.commdpi.com. For example, studies on related reactions have shown that optimizing temperature and residence time in continuous flow systems can lead to efficient synthesis at specific temperatures and short durations researchgate.net.

Waste Prevention and By-product Reduction Strategies

Minimizing waste and reducing the formation of by-products are fundamental tenets of green chemistry. Waste prevention is often more desirable than waste treatment or cleanup acs.org. Strategies in this compound synthesis can focus on using more selective catalysts and optimizing reaction conditions to direct the reaction towards the desired product.

| Green Chemistry Principle | Strategy Applied in this compound Synthesis | Benefits |

| Process Intensification | Application of Microreactor Technology | Enhanced heat/mass transfer, improved control, potential for smaller footprint |

| Energy Efficiency | Optimization of Reaction Temperature and Duration | Reduced energy consumption, improved reaction control |

| Waste Prevention & By-product Reduction | Use of Selective Catalysts (e.g., heterogeneous catalysts) | Minimized side reactions, easier separation, catalyst recyclability |

| Waste Prevention & By-product Reduction | Optimization of Reaction Conditions (reactant ratios, solvent, time) | Improved selectivity and atom economy, reduced unwanted by-products |

| Waste Prevention & By-product Reduction | Implementation of Continuous Flow Processes (e.g., Microreactors) | Reduced need for intermediates, simplified process, less waste |

Organic Chemistry Applications and Structure Activity Relationships Relevant to Citronitrile

Citronitrile as an Intermediate in Fine Chemical Synthesis

Nitriles, characterized by the presence of a cyano (-C≡N) group, are recognized as fundamentally important and versatile intermediates in the synthesis of fine chemicals. nih.govnbinno.com Their significance stems from their straightforward preparation and the diverse chemical transformations they can undergo. nih.gov The nitrile functional group serves as a valuable reactive site, featuring a carbon-nitrogen triple bond that creates a strong electric dipole, rendering the carbon atom susceptible to nucleophilic attack. ebsco.comallen.in This reactivity allows for the conversion of nitriles into other valuable functional groups. For instance, the hydrolysis of a nitrile can yield an amide and subsequently a carboxylic acid, while reduction can produce primary amines. ebsco.comlibretexts.orglibretexts.org This versatility makes nitriles crucial building blocks for constructing more complex molecules in the pharmaceutical and chemical industries. nbinno.com

This compound, specifically, is utilized in the fragrance industry as a key ingredient for creating stable citrus accords. symrise.com It is valued for its ability to prolong citrus top notes and blend effectively with floral and oriental scent profiles. symrise.com The use of nitrile-converting enzymes has also gained substantial interest, as they allow for the transformation of nitriles into higher-value acids or amides under mild conditions with high selectivity, further broadening their application in producing pharmaceuticals, agrochemicals, and food additives. nih.gov

The industrial syntheses of several high-value compounds, including ionones and certain vitamins, rely on terpene-based building blocks. While this compound is a terpene derivative, the primary precursor for the large-scale synthesis of ionones, Vitamin A, and Vitamin E is typically the related terpene aldehyde, citral (B94496). perfumerflavorist.comdurham.ac.uk

The synthesis of ionones , which are prized for their characteristic violet fragrance, begins with the aldol (B89426) condensation of citral with acetone (B3395972) to produce pseudoionone (B86502). perfumerflavorist.comresearchgate.net This intermediate is then cyclized in an acidic environment to yield a mixture of α-, β-, and γ-ionone. perfumerflavorist.com

The synthesis of Vitamin A often proceeds from β-ionone, which is itself derived from citral. durham.ac.uk Various industrial routes, such as those developed by Arens-van Dorp and Julia-Rhône-Poulenc, utilize β-ionone as a key starting material, extending its carbon chain through reactions like the Reformatsky reaction or sulfone chemistry to build the final vitamin A structure. durham.ac.uk

Similarly, the synthesis of Vitamin E involves the condensation of two key intermediates: 2,3,5-trimethylhydroquinone (TMHQ) and isophytol (B1199701). researchgate.netresearchgate.net The synthesis of the isophytol side chain shares many steps with the synthesis of Vitamin A, with routes often proceeding via citral and pseudoionone. durham.ac.uk While this compound is not the direct starting material for these specific large-scale syntheses, its structural relationship to citral and citronellal (B1669106) places it within the same family of essential terpene-based fine chemical precursors.

Academic Investigations into Odor-Structure Relationships for Nitriles

The relationship between a molecule's chemical structure and its perceived odor is a complex field of study. For more than a century, researchers have attempted to correlate molecular structures with their olfactory responses. perfumerflavorist.com Two primary features have been identified as characteristic of odorant molecules: "electronicity," which refers to the electronic charge distribution across the molecule, and "stereocity," which encompasses the molecule's volume, shape, and profile. perfumerflavorist.com The general principle is that molecules with similar structures tend to possess similar odor qualities. perfumerflavorist.com

Nitriles are frequently investigated in comparison to their corresponding aldehydes, as they can serve as more chemically stable alternatives in fragrance applications. researchgate.netperfumerflavorist.com Volatile nitriles often exhibit odors that are comparable to their aldehyde analogues. researchgate.net However, the substitution of an aldehyde group with a nitrile group often imparts a distinct metallic character to the scent. researchgate.net For example, while citronellal is known for its strong lemongrass scent, citronellyl nitrile is described as having a metallic lemongrass odor. researchgate.net Similarly, cumin nitrile smells like metallic cumin (cuminaldehyde), and nonadienylnitrile has a metallic cucumber scent compared to nonadienal. researchgate.net

| Aldehyde | Corresponding Nitrile | Comparative Odor Profile | Reference |

|---|---|---|---|

| Citronellal | Citronellyl nitrile | Lemongrass vs. Metallic Lemongrass | researchgate.net |

| Cuminaldehyde | Cumin nitrile | Cumin vs. Metallic Cumin | researchgate.net |

| Nonadienal | Nonadienylnitrile | Cucumber vs. Metallic Cucumber | researchgate.net |